Stearidonic Acid

Description

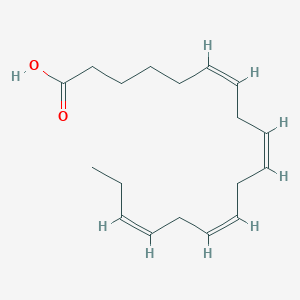

Stearidonic acid (SDA; 18:4n-3), an omega-3 polyunsaturated fatty acid (PUFA), is a metabolic intermediate in the biosynthesis of eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) . It is structurally characterized by four cis double bonds at positions 6, 9, 12, and 15 . SDA is primarily sourced from non-transgenic plants such as Buglossoides arvensis (42–48% α-linolenic acid [ALA] and 4.5–8% SDA) and Echium species (14% SDA in seed oil) . Its significance lies in its higher conversion efficiency to EPA in humans compared to ALA (~17–30% vs. <5% for ALA) .

Properties

IUPAC Name |

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBIWFOSCKQMA-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920493 | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20290-75-9 | |

| Record name | Stearidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOROCTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Two-Step Lipase-Catalyzed Process

The most efficient method for SDA preparation involves a two-step enzymatic process: hydrolysis followed by esterification. This approach, developed by researchers at Korea University, utilizes ahiflower seed oil as the primary feedstock due to its inherent SDA concentration of approximately 21.6%.

Step 1: Hydrolysis for SDA Enrichment

In the first stage, Candida rugosa lipase (Lipase OF) catalyzes the hydrolysis of ahiflower oil triglycerides into free fatty acids and glycerol. Under optimal conditions (35°C, 0.1% enzyme loading, 50% phosphate buffer by weight), SDA content in the glyceride fraction increases from 21.6% to 40.7%. The lipase selectively cleaves ester bonds in triglycerides, leaving SDA-enriched mono- and diglycerides. This selectivity arises from the enzyme’s preference for unsaturated fatty acids, which reduces competitive hydrolysis of SDA-containing triglycerides.

Step 2: Esterification to Synthesize Triacylglycerol

The second stage employs an immobilized Eversa® Transform 2.0 lipase to esterify the SDA-enriched glycerides with free SDA obtained via saponification. Key parameters include:

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 50°C | Maximizes enzyme activity |

| Enzyme Loading | 10% (w/w) | Balances cost and efficiency |

| Vacuum Pressure | 10 mmHg | Removes water, shifts equilibrium |

| Reaction Time | 12 hours | Achieves 94% TAG conversion |

This step yields triacylglycerol (TAG) with SDA predominantly esterified at the sn-2 position, enhancing metabolic bioavailability.

Feedstock Processing and SDA Extraction

Saponification for Free SDA Isolation

A subset of the SDA-enriched glycerides undergoes saponification using potassium hydroxide, converting glycerides into potassium salts of fatty acids. Acidification with hydrochloric acid liberates free SDA, which is then purified via solvent partitioning. This step achieves >95% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Analytical Validation of SDA Purity

Gas Chromatography–Mass Spectrometry (GC-MS)

Post-synthesis analysis employs GC-MS with negative ion chemical ionization to quantify SDA. Fatty acids are derivatized to pentafluorobenzyl esters, enhancing detection sensitivity. Key spectral identifiers for SDA include:

Iodine Value Assessment

The iodine value, measured via the Wijs method (AOCS Tg 1a-64), confirms the degree of unsaturation. SDA-enriched TAG exhibits an iodine value of 160–170 g I₂/100 g, consistent with its four double bonds.

Scalability and Industrial Considerations

Continuous vs. Batch Reactors

While the referenced studies used batch reactors, transitioning to continuous systems could enhance throughput. Membrane reactors, which simultaneously separate products and retain enzymes, are proposed for large-scale TAG synthesis. Preliminary models suggest a 30% reduction in reaction time under continuous flow.

Enzyme Immobilization Techniques

Eversa® Transform 2.0 lipase immobilized on Lewatit VP OC 1600 carriers demonstrates robust reusability, retaining 80% activity after 10 cycles. Nickel-based catalysts, though effective in hydrogenation processes , are unsuitable for SDA synthesis due to undesired saturation of double bonds.

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to produce eicosapentaenoic acid.

Reduction: Reduction reactions can convert this compound to less unsaturated fatty acids.

Substitution: Substitution reactions can involve the replacement of hydrogen atoms with other functional groups.

Major Products: The major products formed from these reactions include eicosapentaenoic acid and other long-chain polyunsaturated fatty acids .

Scientific Research Applications

Nutritional Applications

1. Omega-3 Fatty Acid Source

SDA serves as a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for human health. Research indicates that SDA can be more efficiently converted to EPA than alpha-linolenic acid (ALA), making it a valuable dietary source of omega-3 fatty acids. Studies have shown that diets enriched with SDA can significantly increase the omega-3 index in humans, which is associated with cardiovascular health benefits .

2. Dietary Supplements

SDA-rich oils, such as those derived from Echium seeds and ahiflower oil, are being developed as dietary supplements. These oils not only provide a sustainable source of omega-3 fatty acids but also enhance the bioavailability of EPA in the body. Clinical trials have demonstrated that SDA-enriched soybean oil increases erythrocyte EPA concentrations without adverse effects, suggesting its potential as a functional food ingredient .

Medical Applications

1. Neuroprotection

Recent studies have explored the neuroprotective effects of SDA against neurotoxicity induced by amyloid-beta (Aβ) in neuronal cells. SDA has been shown to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's. The regulation of pro- and anti-apoptotic genes by SDA indicates its potential as a therapeutic agent for cognitive decline .

2. Cardiovascular Health

SDA's role in improving lipid profiles and reducing cardiovascular disease risk markers has been well-documented. It has been found to lower triglyceride levels and improve overall heart health when included in the diet. The conversion of SDA to EPA contributes to these cardiovascular benefits, making it an essential component of heart-healthy diets .

Agricultural Applications

1. Crop Development

The cultivation of SDA-rich plants, such as Buglossoides arvensis, is being investigated for their potential to provide sustainable sources of omega-3 fatty acids. Research into the biosynthesis of SDA in these crops aims to enhance their oil content and improve agricultural yield, contributing to food security and nutritional health .

Summary Table of Applications

Mechanism of Action

Stearidonic acid exerts its effects primarily through its conversion to eicosapentaenoic acid. This conversion involves a series of desaturation and elongation reactions catalyzed by enzymes such as delta-6-desaturase. The resulting eicosapentaenoic acid can then be incorporated into cell membranes, influencing membrane fluidity and function. Additionally, eicosapentaenoic acid can be converted to bioactive lipid mediators, which play roles in anti-inflammatory and cardioprotective processes .

Comparison with Similar Compounds

Research Insights

- Transcriptomic Studies : B. arvensis seed transcriptomics identified two Δ6 desaturase (D6D) isoforms (D6D-1 and D6D-2) with distinct roles in SDA and GLA synthesis . D6D-1 showed 329.42 RPKM (vs. 11.3 for D6D-2), correlating with SDA accumulation .

- Nutritional Studies : SDA-enriched diets increase erythrocyte EPA content by 32% versus ALA, supporting its role in addressing omega-3 deficiencies .

Biological Activity

Stearidonic acid (SDA), an omega-3 fatty acid, has garnered attention for its potential health benefits, particularly in relation to cardiovascular health and inflammation. This article provides a comprehensive overview of the biological activity of SDA, including its metabolism, effects on biomarkers, and implications for dietary recommendations.

Overview of this compound

SDA (18:4n-3) is a polyunsaturated fatty acid (PUFA) that serves as a precursor to eicosapentaenoic acid (EPA). It is primarily found in certain plant oils, such as hemp seed oil and ahiflower oil. Unlike alpha-linolenic acid (ALA), another omega-3 fatty acid, SDA is more efficiently converted to EPA in the body, making it a valuable dietary component for increasing omega-3 levels without relying on fish sources.

Metabolism of this compound

The metabolism of SDA involves its conversion into longer-chain omega-3 fatty acids. Research indicates that SDA has a bioequivalence ratio of approximately 5:1 compared to EPA, meaning that 5 grams of SDA can yield about 1 gram of EPA in terms of biological effects . This conversion is crucial because EPA is associated with numerous health benefits, including anti-inflammatory effects and cardiovascular protection.

Table 1: Comparison of Omega-3 Fatty Acid Metabolism

| Fatty Acid | Source | Conversion Efficiency | Health Benefits |

|---|---|---|---|

| ALA | Flaxseed oil | Low | Cardiovascular health |

| SDA | Hemp seed oil | Moderate | Increases EPA levels |

| EPA | Fish oil | High | Anti-inflammatory, heart health |

Effects on Omega-3 Index

A randomized, double-blind clinical study involving 252 overweight participants assessed the impact of SDA-enriched soybean oil on the omega-3 index—a measure of erythrocyte EPA and DHA levels. After 12 weeks, participants consuming SDA showed significant increases in their omega-3 index compared to control groups . The results indicated that SDA-enriched soybean oil effectively raised erythrocyte EPA concentrations without adverse effects.

Case Study: Cardiovascular Health

In a nested case-control study within the Physicians' Health Study, researchers examined the association between red blood cell levels of SDA and the risk of coronary heart disease (CHD). Although the results suggested a slight increase in CHD risk with higher SDA levels, this was not statistically significant after adjusting for other risk factors . This highlights the need for further research to clarify the relationship between SDA intake and cardiovascular outcomes.

Biological Mechanisms

SDA exhibits various biological activities that contribute to its health benefits:

- Anti-inflammatory Properties : Similar to EPA, SDA can modulate inflammatory responses through its metabolites. It is involved in the synthesis of bioactive lipid mediators known as oxylipins, which play roles in inflammation regulation .

- Lipid Metabolism : Studies have shown that dietary intake of SDA influences lipid profiles by potentially lowering triglycerides and improving cholesterol levels . However, results have been mixed regarding its effectiveness compared to direct EPA supplementation.

Future Directions and Dietary Recommendations

Given its favorable conversion to EPA and potential health benefits, incorporating SDA-rich oils into diets may offer a sustainable alternative to fish-derived omega-3s. Future research should focus on long-term health impacts, optimal dosing strategies, and mechanisms underlying its biological effects.

Q & A

Q. What are the standard analytical methods for quantifying stearidonic acid (SDA) in plant and biological matrices?

To quantify SDA, researchers typically employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. These methods require validation via calibration curves using certified standards, precision/recovery tests, and matrix-specific optimization. For example, principal component analysis (PCA) in lipidomic studies has been used to distinguish SDA-rich genotypes based on fatty acid profiles . Researchers should report limits of detection (LOD), quantification (LOQ), and reproducibility metrics to ensure methodological rigor .

Q. How does this compound differ structurally from other omega-3 fatty acids, and what implications does this have for its metabolic pathways?

SDA (C18H28O2) contains four cis double bonds at positions 6, 9, 12, and 15, distinguishing it from α-linolenic acid (C18:3 n-3) and eicosapentaenoic acid (C20:5 n-3). This structure allows SDA to bypass rate-limiting Δ6-desaturase steps in EPA synthesis, making it a more efficient precursor in mammalian metabolism. Structural analysis via 3D molecular visualization (e.g., SMILES strings: CCC=CCC=CCC=CCC=CCCCCC(O)=O) and nuclear magnetic resonance (NMR) can validate its conformation .

Q. What are the primary natural sources of this compound, and how do extraction protocols affect yield?

SDA is found in Primula sikkimensis, Ulva fasciata, and engineered oilseed crops. Extraction efficiency depends on solvent polarity (e.g., hexane vs. ethanol), temperature, and saponification steps. For instance, cold-pressing preserves SDA integrity but yields less than supercritical CO₂ extraction. Researchers must report extraction parameters and purity assessments (e.g., % SDA in total lipid content) to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on SDA’s bioavailability and tissue incorporation in human trials?

Discrepancies often arise from variations in study design, such as dosage (0.5–4 g/day), duration (4–24 weeks), and participant demographics (e.g., age, baseline omega-3 status). To address this, use stratified randomization and control for confounding factors (e.g., dietary EPA/DHA intake). Meta-analyses of pharmacokinetic data, including AUC (area under the curve) and tissue biopsy analyses, can clarify dose-response relationships .

Q. What experimental models are optimal for studying SDA’s anti-inflammatory mechanisms in chronic diseases?

In vitro models (e.g., macrophage cell lines treated with lipopolysaccharides) allow precise measurement of SDA’s effect on cytokine production (e.g., TNF-α, IL-6) via ELISA. In vivo, transgenic mice with omega-3 desaturase knockouts can isolate SDA-specific effects. Ensure blinding and power analysis to mitigate bias. Transcriptomic profiling (RNA-seq) of inflammatory pathways (e.g., NF-κB) is recommended for mechanistic insights .

Q. How should researchers design studies to assess SDA’s stability in functional foods or supplements?

Accelerated stability testing under varying temperatures (25–60°C), humidity (60–75% RH), and oxygen exposure can model shelf-life degradation. Use peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays to quantify oxidative rancidity. Encapsulation techniques (e.g., microemulsions with antioxidants like tocopherols) should be compared via ANOVA to identify optimal formulations .

Q. What statistical approaches are recommended for analyzing SDA’s synergistic effects with other bioactive compounds?

Multivariate regression or factorial designs can disentangle synergistic vs. additive interactions. For example, in studies combining SDA with polyphenols, hierarchical cluster analysis (HCA) and partial least squares regression (PLSR) can identify covarying metabolites. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .

Methodological Considerations

- Data Contradictions : When conflicting results emerge (e.g., SDA’s impact on LDL cholesterol), conduct sensitivity analyses to assess outlier influence or subgroup heterogeneity. Replicate findings in independent cohorts using harmonized protocols .

- Ethical Reporting : For human trials, adhere to CONSORT guidelines, detailing inclusion/exclusion criteria and adverse events. Use IRB-approved protocols for participant consent and data anonymization .

- Structural Analysis : Validate SDA’s purity via melting point, FT-IR, and X-ray crystallography. Publicly archive raw spectral data (e.g., via Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.